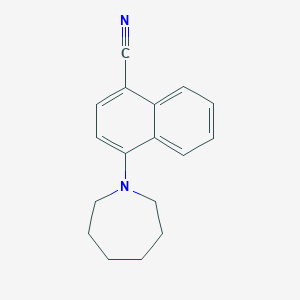
9-(2-Chloroethyl)-9H-carbazole-3-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2-Chloroethyl)-9H-carbazole-3-carbonyl chloride is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. The presence of the 2-chloroethyl and carbonyl chloride functional groups in this compound makes it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Chloroethyl)-9H-carbazole-3-carbonyl chloride typically involves the chlorination of 9-(2-chloroethyl)-9H-carbazole followed by the introduction of the carbonyl chloride group. One common method includes:
Chlorination: 9-(2-Chloroethyl)-9H-carbazole is treated with thionyl chloride (SOCl2) to introduce the carbonyl chloride group.
Reaction Conditions: The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining precise control over reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
9-(2-Chloroethyl)-9H-carbazole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products Formed
Substitution: Formation of 9-(2-substituted)-9H-carbazole derivatives.
Oxidation: Formation of 9-(2-chloroethyl)-9H-carbazole-3-carboxylic acid.
Reduction: Formation of 9-(2-chloroethyl)-9H-carbazole-3-alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 9-(2-Chloroethyl)-9H-carbazole-3-carbonyl chloride is used as an intermediate for the preparation of various carbazole derivatives. These derivatives are important in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine
The compound has potential applications in medicinal chemistry for the development of new drugs. Carbazole derivatives have shown promise in treating diseases such as cancer, Alzheimer’s, and bacterial infections.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique chemical properties make it suitable for creating materials with specific characteristics.
Wirkmechanismus
The mechanism of action of 9-(2-Chloroethyl)-9H-carbazole-3-carbonyl chloride involves its ability to interact with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can disrupt cellular processes, making the compound useful in therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-(2-Chloroethyl)-9H-carbazole: Lacks the carbonyl chloride group, making it less reactive in certain chemical reactions.
9-(2-Bromoethyl)-9H-carbazole-3-carbonyl chloride: Similar structure but with a bromoethyl group, which may exhibit different reactivity and selectivity.
9-(2-Chloroethyl)-9H-carbazole-3-carboxylic acid: The carboxylic acid derivative, which is more polar and may have different solubility properties.
Uniqueness
9-(2-Chloroethyl)-9H-carbazole-3-carbonyl chloride is unique due to the presence of both the chloroethyl and carbonyl chloride functional groups. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
793717-31-4 |
|---|---|
Molekularformel |
C15H11Cl2NO |
Molekulargewicht |
292.2 g/mol |
IUPAC-Name |
9-(2-chloroethyl)carbazole-3-carbonyl chloride |
InChI |
InChI=1S/C15H11Cl2NO/c16-7-8-18-13-4-2-1-3-11(13)12-9-10(15(17)19)5-6-14(12)18/h1-6,9H,7-8H2 |
InChI-Schlüssel |
OKIYHPLKDUYVEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2CCCl)C=CC(=C3)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


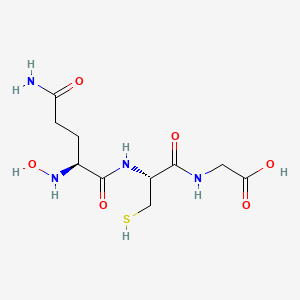
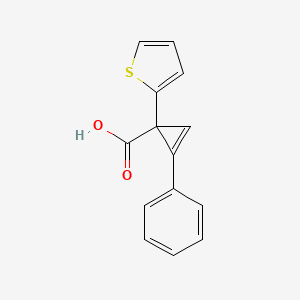
![1H-Isoindole-1,3(2H)-dione, 2-[2-(4-iodophenoxy)ethyl]-](/img/structure/B12527058.png)
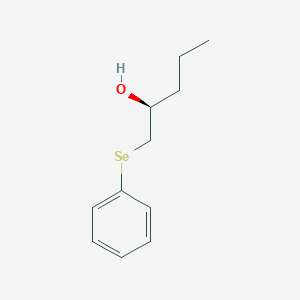
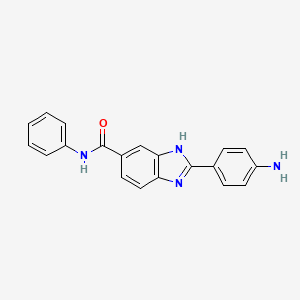
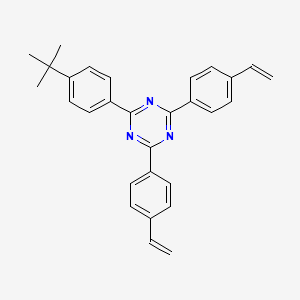
![(1R,4S,5R,8R)-8-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-4,5-diol](/img/structure/B12527073.png)
![5-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-1,2,3-trifluorobenzene](/img/structure/B12527076.png)
![1-[(2S)-2-Ethenylpiperidin-1-yl]propan-1-one](/img/structure/B12527081.png)
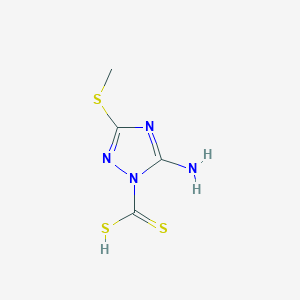
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxypropanoic acid](/img/structure/B12527109.png)
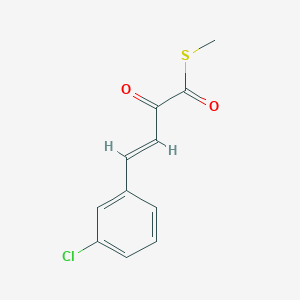
propanedinitrile](/img/structure/B12527122.png)
